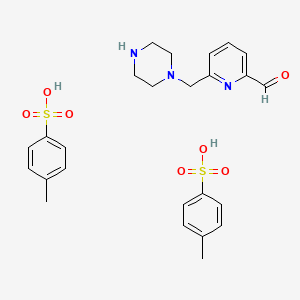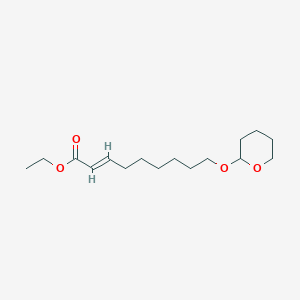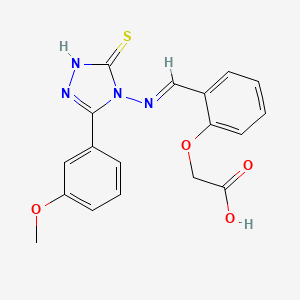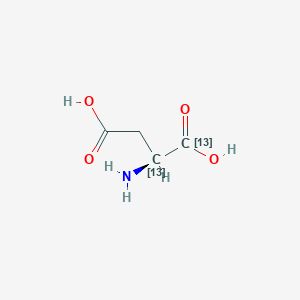
(2S)-2-amino(1,2-13C2)butanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-amino(1,2-13C2)butanedioic acid is a labeled form of aspartic acid, where the carbon atoms at positions 1 and 2 are replaced with the carbon-13 isotope. This compound is used in various scientific research applications, particularly in studies involving metabolic pathways and enzyme mechanisms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino(1,2-13C2)butanedioic acid typically involves the incorporation of carbon-13 labeled precursors into the aspartic acid molecule. One common method is the use of labeled acetic acid or labeled oxaloacetic acid in a series of enzymatic or chemical reactions that lead to the formation of the labeled aspartic acid.
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation processes using microorganisms that can incorporate carbon-13 labeled substrates into their metabolic pathways. These microorganisms are cultured in media containing the labeled substrates, and the labeled aspartic acid is subsequently extracted and purified.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-amino(1,2-13C2)butanedioic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form oxaloacetic acid.
Reduction: It can be reduced to form aspartate semialdehyde.
Substitution: It can undergo substitution reactions to form derivatives such as N-substituted aspartic acids.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxaloacetic acid
Reduction: Aspartate semialdehyde
Substitution: N-substituted aspartic acids
Wissenschaftliche Forschungsanwendungen
(2S)-2-amino(1,2-13C2)butanedioic acid is widely used in scientific research, including:
Chemistry: Used as a tracer in studies of metabolic pathways and enzyme mechanisms.
Biology: Utilized in studies of protein synthesis and amino acid metabolism.
Medicine: Employed in research on neurotransmitter function and neurodegenerative diseases.
Industry: Used in the production of labeled compounds for various industrial applications.
Wirkmechanismus
The mechanism of action of (2S)-2-amino(1,2-13C2)butanedioic acid involves its incorporation into metabolic pathways where it acts as a substrate for various enzymes. The labeled carbon atoms allow researchers to trace the metabolic fate of the compound and study the specific pathways and molecular targets involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S)-2-amino(1-13C)butanedioic acid: Labeled at only one carbon position.
(2S)-2-amino(3-13C)butanedioic acid: Labeled at a different carbon position.
(2S)-2-amino(1,2-13C2)propanoic acid: A similar compound with a different side chain.
Uniqueness
(2S)-2-amino(1,2-13C2)butanedioic acid is unique due to the dual labeling at positions 1 and 2, which provides more detailed information on the metabolic pathways and enzyme mechanisms compared to single-labeled compounds. This dual labeling allows for more precise tracing and analysis in scientific research.
Eigenschaften
Molekularformel |
C4H7NO4 |
|---|---|
Molekulargewicht |
135.09 g/mol |
IUPAC-Name |
(2S)-2-amino(1,2-13C2)butanedioic acid |
InChI |
InChI=1S/C4H7NO4/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H,6,7)(H,8,9)/t2-/m0/s1/i2+1,4+1 |
InChI-Schlüssel |
CKLJMWTZIZZHCS-CJQZVISGSA-N |
Isomerische SMILES |
C([13C@@H]([13C](=O)O)N)C(=O)O |
Kanonische SMILES |
C(C(C(=O)O)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





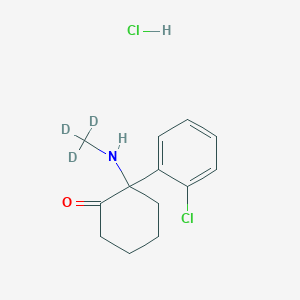
![(1R,3S,5Z)-5-[(2E)-2-[(1R,7aR)-1-[(E,2R,5S)-6-hydroxy-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B12056008.png)
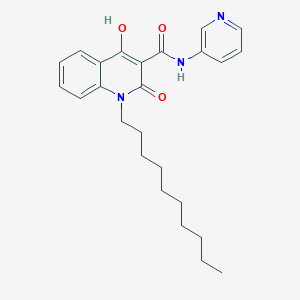
![N'-[(1E)-1-(4-fluorophenyl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12056020.png)



